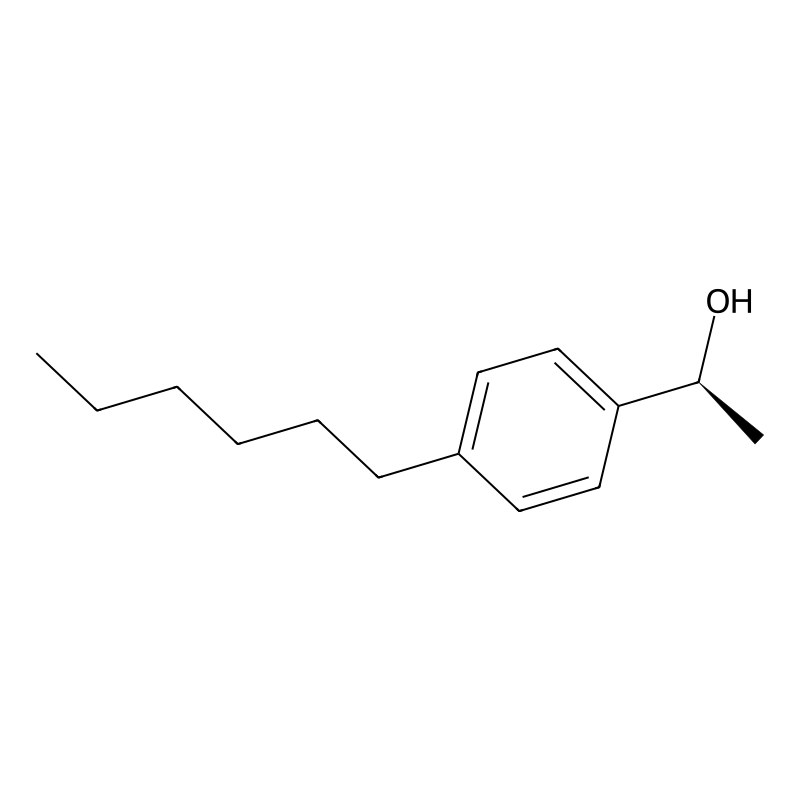

(1S)-1-(4-hexylphenyl)ethanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(1S)-1-(4-hexylphenyl)ethanol is a chiral alcohol characterized by the presence of a hexyl group attached to a phenyl ring, which is further connected to an ethanol moiety. Its molecular formula is with a molecular weight of 206.32 g/mol. The compound's structure features a stereogenic center, making it significant in various chemical and biological contexts due to its potential for different interactions based on its stereochemistry. The compound is recognized for its unique properties stemming from the combination of the hydrophobic hexyl chain and the aromatic phenyl group, influencing its solubility and reactivity in different environments .

- Potential Skin Irritation: The aromatic ring and the alcohol group can potentially cause skin irritation upon contact.

- Unknown Toxicity: Without proper testing, the oral or inhalation toxicity of the compound is unknown.

- Asymmetric Synthesis: The (1S) designation indicates the molecule has a chiral center, meaning it exists in two non-superimposable mirror image forms. Research could explore methods for the asymmetric synthesis of (1S)-1-(4-Hexyl-phenyl)ethanol, which could be useful for applications where a specific enantiomer is desired.

- Material Science: The combination of a bulky hexyl group and a phenyl ring suggests potential for this molecule to self-assemble into interesting supramolecular structures. Research could investigate the liquid crystalline or self-assembly properties of (1S)-1-(4-Hexyl-phenyl)ethanol for applications in materials science.

- Biological Activity: Many aromatic alcohols with similar structures possess various biological activities. Further research is needed to determine if (1S)-1-(4-Hexyl-phenyl)ethanol exhibits any interesting biological properties, such as antimicrobial activity or potential as a drug candidate.

- Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes using agents like potassium permanganate or chromium trioxide .

- Reduction: Further reduction can convert the alcohol into alkanes, such as 1-(4-hexylphenyl)ethane .

- Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride, leading to the formation of derivatives such as 1-(4-hexylphenyl)ethyl chloride .

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that (1S)-1-(4-hexylphenyl)ethanol exhibits potential biological activities, including antimicrobial and antifungal properties. The compound's ability to interact with various biomolecules through hydrogen bonding and hydrophobic interactions contributes to its biological efficacy. Studies are ongoing to explore its therapeutic applications, particularly in drug development and as a potential lead compound for new pharmaceuticals .

The synthesis of (1S)-1-(4-hexylphenyl)ethanol typically involves several methods:

- Reduction of Aldehyde: Starting from 4-hexylbenzaldehyde, a common approach involves reducing the aldehyde group using sodium borohydride or lithium aluminum hydride in a solvent like methanol or ethanol under controlled conditions .

- Catalytic Hydrogenation: In industrial settings, catalytic hydrogenation of the corresponding ketone may be employed using metal catalysts such as palladium on carbon under high pressure and temperature to ensure high yield and purity .

- Grignard Reactions: This compound can also participate in Grignard reactions, acting as a nucleophile to form new carbon-carbon bonds .

These methods underscore the compound's accessibility for both laboratory and industrial applications.

(1S)-1-(4-hexylphenyl)ethanol finds utility in various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of other organic compounds.

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development.

- Fragrance and Flavor Industry: The compound is utilized in creating fragrances and flavors due to its aromatic properties .

These applications highlight its significance in both scientific research and commercial products.

The interaction studies of (1S)-1-(4-hexylphenyl)ethanol focus on its binding affinity with specific molecular targets. The hydroxyl group allows for hydrogen bonding with biomolecules, while the hydrophobic hexyl chain enhances interaction with lipid membranes. This dual interaction mechanism may influence various biological pathways, making it a subject of interest in pharmacology and toxicology research .

Several compounds exhibit structural similarities to (1S)-1-(4-hexylphenyl)ethanol:

| Compound Name | CAS Number | Similarity | Unique Features |

|---|---|---|---|

| (1R)-1-(4-butylphenyl)ethanol | 34857-28-8 | 0.93 | Contains a butyl group instead of hexyl |

| (1R)-1-(4-octylphenyl)ethanol | 14898-86-3 | 0.93 | Features an octyl group which may alter solubility |

| (S)-2-methyl-1-phenylpropan-1-ol | 34857-28-8 | 0.93 | Contains a methyl group instead of hexyl |

| α-(4-isobutylphenyl)ethanol | 40150-92-3 | 0.93 | Substituted isobutyl group |

The uniqueness of (1S)-1-(4-hexylphenyl)ethanol lies in its specific hexyl substitution, which influences its physical properties such as solubility and reactivity compared to these similar compounds. This distinctiveness makes it valuable for specific applications where such characteristics are desired .